Ethyl 2-chloro-5-methoxynicotinate
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Overview
Description
Ethyl 2-chloro-5-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nicotinic acid and belongs to the class of chlorinated nicotinates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-methoxynicotinate typically involves the esterification of 2-chloro-5-methoxynicotinic acid. One common method is the reaction of 2-chloro-5-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-methoxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-azido-5-methoxynicotinate or 2-thiocyanato-5-methoxynicotinate can be formed.
Oxidation Products: Oxidation can yield compounds like 2-chloro-5-methoxy-3-pyridinecarboxylic acid.
Reduction Products: Reduction can produce derivatives such as 2-chloro-5-methoxynicotinyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-5-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methoxynicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Methyl 2-chloro-5-methoxynicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-5-fluoronicotinate: Contains a fluorine atom instead of a methoxy group.
Ethyl 5-chloro-2-methoxynicotinate: The position of the chlorine and methoxy groups is reversed.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methoxy groups on the nicotinate backbone provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(13-2)5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
DIDIFJYFKAOYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)OC)Cl |
Origin of Product |
United States |
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